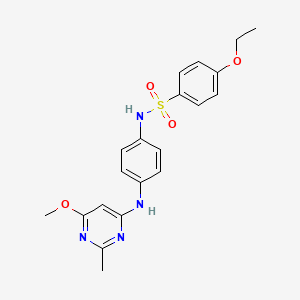

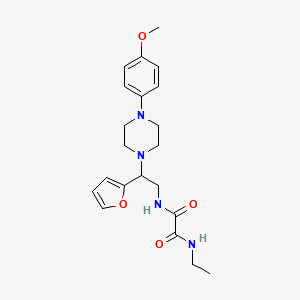

![molecular formula C11H8N4O2 B2659259 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 91136-08-2](/img/structure/B2659259.png)

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also contains a benzonitrile group .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for “4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” was not found in the search results.

Molecular Structure Analysis

The molecular structure of “4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” can be represented by the InChI code: 1S/C11H9N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,9H2 . This indicates that the compound has 11 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Microbially Mediated Abiotic Formation of Transformation Products

Research demonstrates the potential for microbially mediated abiotic transformation of sulfamethoxazole (SMX), a sulfonamide drug, under denitrifying conditions. This process leads to the formation of transformation products (TPs), including compounds structurally related to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile. This study underlines the importance of considering transformation products in environmental studies and improving understanding of SMX behavior in water treatment processes (Nödler et al., 2012).

Synthesis and Structural Studies of Metal Complexes

Another study explores the synthesis and characterization of platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole with a pendant nitrile group, which shares a functional group with 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile. These complexes have been studied for their structural properties through spectral and X-ray diffraction analyses, suggesting potential applications in catalysis and materials science (Sairem et al., 2012).

Reactivity Studies with Functionally Substituted N-alkylazoles

A study on the reactivity of compounds structurally similar to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, specifically 1-(3,5-dimethylpyrazol-1-yl)acetone, with electrophilic reagents, demonstrates the versatility of these compounds in synthesizing a variety of substituted new pyrazoles. This research highlights the synthetic utility of N-alkylazoles in creating diverse organic compounds (Mohamed et al., 2001).

Antimicrobial and Antineoplastic Activities of 4-Diazopyrazole Derivatives

Research into 4-diazopyrazole derivatives, related to the chemical structure of interest, reveals their potential in antimicrobial and antineoplastic applications. Despite lacking anti-HIV and antimicotic activities, these compounds show promise against tumor cell lines and gram-positive bacteria, indicating a potential pathway for developing new therapeutic agents (Daidone et al., 1998).

Synthesis and Application as Dyes

A study on the facile synthesis of pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes, which could involve intermediates or methodologies related to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile, explores their solvatochromic behavior in various solvents. This research not only showcases the synthetic accessibility of such compounds but also their potential application in dyeing polyester fibers, indicating their significance in material science and industrial applications (Tsai & Wang, 2007).

Propriétés

IUPAC Name |

4-[(4-nitropyrazol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCKPHGJASSAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

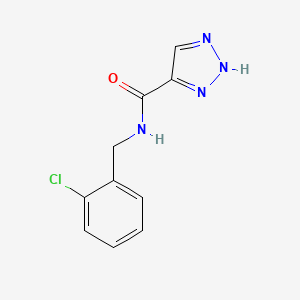

![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)

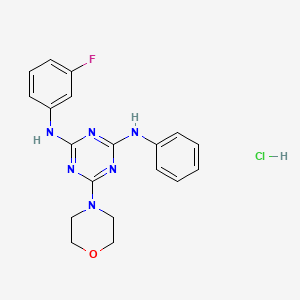

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)

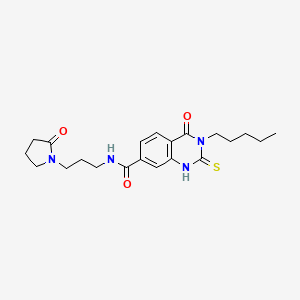

![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)

![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)

![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)